molecular formula C16H20N2O4S B3014593 (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one CAS No. 592535-13-2

(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one

Cat. No. B3014593
CAS RN: 592535-13-2
M. Wt: 336.41
InChI Key: RIQZBRUZROIAFJ-XFFZJAGNSA-N
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Description

The compound (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one has been the subject of several studies. It is a member of the 5-(Z)-arylidene-4-imidazolidinone derivatives, which have been synthesized through different routes. These derivatives have been investigated for their conformational analysis and antitumor activities, showing broad-spectrum activity against various human cell lines of nine tumor subpanels, exhibiting both cytostatic and cytotoxic potency .

Synthesis Analysis

The compound has been synthesized through a one-pot reaction involving l-amino acid methyl esters, iso-, isothio- or isoselenocyanates, and α-bromoketones. The reaction mechanism has been elucidated, and the strategy has been extended to the synthesis of other related compounds, such as 2-iminothiazolines and 2-thioxoimidazolin-4-ones .

Molecular Structure Analysis

The molecular structure of the compound has been investigated in the context of its conformational analysis. This analysis provides insights into the spatial arrangement of atoms and the stability of the compound, which are crucial for understanding its properties and potential applications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound have been studied, shedding light on the reaction mechanism and intermediates formed during the process. Understanding these reactions is essential for optimizing the synthesis and exploring potential modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, including its solubility, stability, and reactivity, have been examined. These properties are fundamental for assessing the compound's behavior in various environments and its potential for pharmaceutical or other applications.

"SYNTHESIS, CONFORMATIONAL ANALYSIS AND ANTITUMOR TESTING OF 5-(Z)-ARYLIDENE-4-IMIDAZOLIDINONE DERIVATIVES"
"One-pot synthesis of 4-arylidene imidazolin-5-ones by reaction of amino acid esters with isocyanates and α-bromoketones."

Scientific Research Applications

Electro-Optical and Charge Transport Properties

  • Imidazolidin derivatives, including structures similar to the mentioned compound, have been studied for their structural, electronic, optical, and charge transport properties as semiconducting materials. They exhibit intramolecular charge transfer, making them relevant in the field of semiconducting material research (Irfan et al., 2016).

Corrosion Inhibition

  • Derivatives of thiazolidinedione, closely related to the mentioned compound, have been explored as inhibitors for mild steel corrosion in hydrochloric acid solutions. These studies help in understanding their potential applications in corrosion prevention (Yadav et al., 2015).

Synthesis of Stereoselective Compounds

  • Research has been conducted on the stereoselective synthesis of compounds structurally similar to the mentioned molecule, indicating their potential in creating specific molecular configurations for various applications (Jakšea et al., 2002).

Potential in Treating Schistosomiasis

  • Imidazolidinic derivatives have shown promising results in vitro as potential treatments for schistosomiasis, a parasitic disease. This demonstrates the biomedical application of these compounds (da Silva et al., 2014).

properties

IUPAC Name

(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-5-6-18-15(19)11(17-16(18)23)7-10-8-13(21-3)14(22-4)9-12(10)20-2/h7-9H,5-6H2,1-4H3,(H,17,23)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZBRUZROIAFJ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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